molecular formula C25H25N3O3S B2879433 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 865612-46-0

2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2879433
CAS No.: 865612-46-0
M. Wt: 447.55
InChI Key: GHDZZYKSUDURBZ-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinoline core substituted with a cyano group at position 3, a furan-2-yl group at position 4, and a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) group. The 7,7-dimethyl substituents enhance lipophilicity, and the acetamide group may influence solubility and bioavailability.

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-7-4-5-8-17(15)27-21(30)14-32-24-16(13-26)22(20-9-6-10-31-20)23-18(28-24)11-25(2,3)12-19(23)29/h4-10,22,28H,11-12,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZZYKSUDURBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsThe final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require further investigation through biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents (Quinoline/Triazole Core) Phenyl Group Position logP Notable Properties/Activities
Target Compound C₂₅H₂₄N₄O₃S 484.55 4-(Furan-2-yl), 7,7-dimethyl 2-methylphenyl ~4.2* Potential anti-inflammatory (inferred from furan)
2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide C₂₁H₂₁N₃O₂S 379.48 4-H (unsubstituted) 4-methylphenyl 3.9969 Higher logP due to 4-methylphenyl
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide C₂₆H₂₃F₃N₄O₂S 540.55 4-[2-(Trifluoromethyl)phenyl] 3-methylphenyl ~5.1* Enhanced lipophilicity (CF₃ group)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varies (triazole core) ~350–400* Triazole core with furan-2-yl Variable substituents ~3.5–4.5* Anti-exudative, analgesic potential

Key Observations:

Core Structure Variations: The target compound’s hexahydroquinoline core (vs. The furan-2-yl substituent (target) introduces a polar oxygen atom, which may enhance solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ) .

Substituent Effects: Lipophilicity: The trifluoromethylphenyl group in increases logP significantly (~5.1) compared to the target compound (~4.2), suggesting divergent pharmacokinetic profiles . Positional Isomerism: The 2-methylphenyl group (target) vs.

Biological Activity :

  • Triazole derivatives () exhibit anti-exudative activity, likely due to their smaller core and variable substituents .
  • The furan-2-yl group in the target compound may confer anti-inflammatory properties, as seen in analogous furan-containing sulfonamides () .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) suggest the target compound can be synthesized via diazonium coupling or Pd-catalyzed cross-coupling, though furan-specific steps may require optimization .
  • Pharmacological Potential: The combination of a hexahydroquinoline core and furan-2-yl group positions this compound as a candidate for anti-inflammatory or antimicrobial studies, bridging structural features of and .

Biological Activity

The compound 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C₁₃H₁₁N₃OS₂
  • Molecular Weight: 289.37 g/mol
  • InChIKey: SINPGKWRUNHNIT-UHFFFAOYSA-N

This compound features a furan moiety and a hexahydroquinoline structure, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing furan and hexahydroquinoline structures exhibit significant anticancer properties. For example:

  • Synthesis and Testing : The synthesis of related compounds has shown promising results against various cancer cell lines. A study involving derivatives of similar structures reported IC50 values ranging from 62.37 µg/mL against HeLa cells to 250 µg/mL against Staphylococcus aureus .
  • Mechanism of Action : The proposed mechanism for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. This is supported by findings that demonstrate the ability of these compounds to disrupt mitochondrial function and induce oxidative stress in cancer cells .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Antibacterial Studies : Compounds with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, methyl derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .
  • Case Study : In a recent investigation, the compound was tested against various bacterial strains, showing effective inhibition at concentrations comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLa (cervical carcinoma)62.37 µg/mL
HepG2 (liver carcinoma)Not specified
AntibacterialStaphylococcus aureus1 µg/mL
E. coliNot specified

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